ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid)
Description
The compound ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a synthetic thiophene derivative with a complex structure. Key features include:
- A thiophene-3-carboxylate core substituted at positions 2 and 4.
- A morpholinopropylamino acetamido moiety at position 2, likely enhancing solubility and bioactivity through hydrogen bonding.
- A bis(oxalic acid) counterion, which may improve crystallinity and stability .
Thiophene derivatives are widely explored in medicinal chemistry due to their versatility in targeting enzymes and receptors.
Properties
IUPAC Name |
ethyl 4-(4-methoxyphenyl)-2-[[2-(3-morpholin-4-ylpropylamino)acetyl]amino]thiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O5S.2C2H2O4/c1-3-31-23(28)21-19(17-5-7-18(29-2)8-6-17)16-32-22(21)25-20(27)15-24-9-4-10-26-11-13-30-14-12-26;2*3-1(4)2(5)6/h5-8,16,24H,3-4,9-15H2,1-2H3,(H,25,27);2*(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNZZYUTCOYQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)CNCCCN3CCOCC3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35N3O13S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
641.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-methoxyphenyl)-2-(2-{[3-(morpholin-4-yl)propyl]amino}acetamido)thiophene-3-carboxylate; bis(oxalic acid) is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a thiophene ring, an ether moiety, and morpholine, which contribute to its biological activity. The presence of the 4-methoxyphenyl group enhances lipophilicity and may influence the pharmacokinetic profile.
Antioxidant Activity
Antioxidant activity is a significant property of this compound. In studies examining derivatives of similar structures, it was found that compounds with the 4-methoxyphenyl group exhibited notable DPPH radical scavenging activity. For instance, derivatives tested showed antioxidant activity surpassing that of ascorbic acid by approximately 1.35 to 1.4 times, indicating strong potential for free radical scavenging .
Table 1: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (Relative to Ascorbic Acid) |
|---|---|
| Ethyl 4-(4-methoxyphenyl)-2-(...) | 1.35 - 1.40 |
| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 |
| Hydrazone derivative with thiophene moiety | 1.26 |
Anticancer Activity
The anticancer properties of this compound have been evaluated against several cancer cell lines. Notably, studies demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. The MTT assay results indicated that compounds were generally more cytotoxic against the U-87 cell line than the MDA-MB-231 line .
Case Study: Cytotoxicity in Cancer Cell Lines
A specific study highlighted the effectiveness of derivatives in inhibiting cell proliferation:
- Cell Lines Tested : U-87 (glioblastoma), MDA-MB-231 (breast cancer)
- Results : Compounds displayed IC50 values indicating effective cytotoxicity at micromolar concentrations.
Antimicrobial Activity
Research has also explored the antimicrobial properties of compounds related to ethyl 4-(4-methoxyphenyl)-2-(...). In a study focusing on naphthalene-based derivatives, it was found that certain compounds exhibited significant activity against various bacterial strains . While specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential effectiveness.
Pharmacological Implications
The biological activities of ethyl 4-(4-methoxyphenyl)-2-(...) are likely influenced by its ability to interact with various biological targets due to its diverse functional groups. The morpholine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with three structurally related analogs:
Key Structural Differences and Implications
Core Heterocycle: The target compound and BF48987 use a thiophene-carboxylate core, whereas analogs like 9a-j () employ a pyrazole-carboxamide scaffold. Pyrazoles may exhibit distinct metabolic stability .
Substituent Effects: The 4-methoxyphenyl group in the target compound and analog provides electron-rich aromaticity, which could influence receptor binding. In contrast, BF48987’s 4,5-dimethyl groups introduce steric hindrance, possibly altering molecular packing in crystals . The morpholinopropylamino acetamido group in the target compound and BF48987 enhances hydrophilicity, improving solubility compared to the benzoylamino group in ’s analog .
Counterion Role :
- The bis(oxalic acid) in the target compound and BF48987 contrasts with neutral forms in other analogs. Oxalate salts often improve crystallinity and stability, as seen in pharmaceuticals like RO363 and SR59230A () .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
